molecular formula C10H15NO2 B8641772 4-(2-Dimethylaminoethoxy)phenol

4-(2-Dimethylaminoethoxy)phenol

Cat. No. B8641772
M. Wt: 181.23 g/mol
InChI Key: FEKLXZOYEQJIBC-UHFFFAOYSA-N
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Patent
US08232273B2

Procedure details

Compound 75B was prepared in a similar manner to the synthesis of compound 31F by substituting compound 31E with compound 75A: 1H NMR (DMSO-d6): δ 8.86 (s, 1H), 6.72-6.76 (m, 2H), 6.64-6.68 (m, 2H), 3.92 (d, J=5.83 Hz, 2H), 2.56 (d, J=5.83 Hz, 2H), 2.19 (s, 6H). ESI (+)/MS: 182 (M+H)+.
Name
compound 31F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1N(C(OC(C)(C)C)=O)N=C(C2C=CC(O)=CC=2)C=1C#N.C([O:30][C:31]1[CH:42]=[CH:41][C:34]([O:35][CH2:36][CH2:37][N:38]([CH3:40])[CH3:39])=[CH:33][CH:32]=1)C1C=CC=CC=1>>[CH3:39][N:38]([CH3:40])[CH2:37][CH2:36][O:35][C:34]1[CH:41]=[CH:42][C:31]([OH:30])=[CH:32][CH:33]=1

Inputs

Step One
Name
compound 31F
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=NN1C(=O)OC(C)(C)C)C1=CC=C(C=C1)O)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OCCN(C)C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC1=CC=C(C=C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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